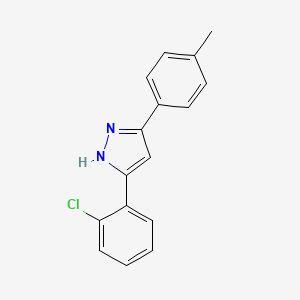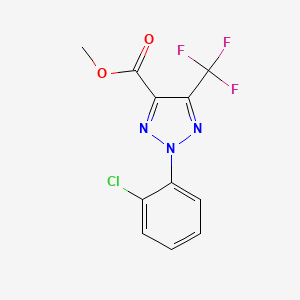
2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, an iodine atom, a nitro group, and a trifluoromethoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to achieve the desired nitration and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine, while substitution of the iodine atom can produce various derivatives depending on the nucleophile used .
Scientific Research Applications
2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-5-iodo-3-nitropyridine
- 2-(Aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine
- 2-(Aminomethyl)-3-nitro-4-(trifluoromethoxy)pyridine
Uniqueness
2-(Aminomethyl)-5-iodo-3-nitro-4-(trifluoromethoxy)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .
Properties
Molecular Formula |
C7H5F3IN3O3 |
|---|---|
Molecular Weight |
363.03 g/mol |
IUPAC Name |
[5-iodo-3-nitro-4-(trifluoromethoxy)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H5F3IN3O3/c8-7(9,10)17-6-3(11)2-13-4(1-12)5(6)14(15)16/h2H,1,12H2 |
InChI Key |
BOFLSLOFRGYPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)CN)[N+](=O)[O-])OC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


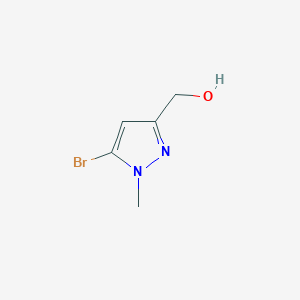
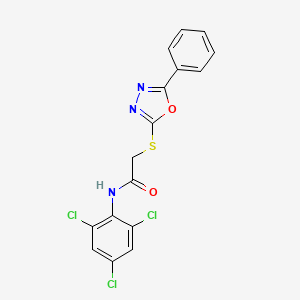

![1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B15055995.png)
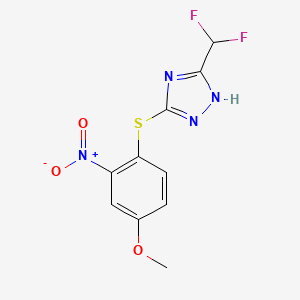
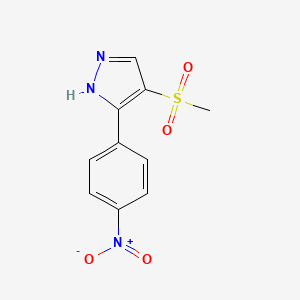

![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine](/img/structure/B15056008.png)
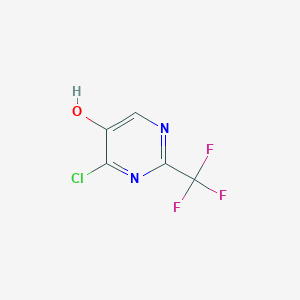
![8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)
